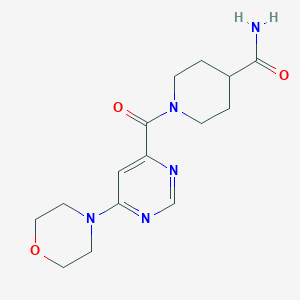

1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c16-14(21)11-1-3-20(4-2-11)15(22)12-9-13(18-10-17-12)19-5-7-23-8-6-19/h9-11H,1-8H2,(H2,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMRUOFJJQSARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide typically involves the reaction of morpholine with pyrimidine derivatives under controlled conditions. The process often includes steps such as nucleophilic substitution and cyclization. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production .

Análisis De Reacciones Químicas

Types of Reactions

1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound exhibits promising anticancer activity through its interaction with key signaling pathways involved in cancer cell survival and proliferation. Notably, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell growth. Studies indicate that similar pyrimidine derivatives can effectively target the PI3K/Akt/mTOR signaling cascade, leading to reduced viability of cancer cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Target Pathway | IC50 (nM) | Reference |

|---|---|---|---|

| LEI-401 | PI3K | 72 | |

| Compound X | mTOR | 0.08-2450 | |

| Compound Y | PI3K/mTOR Dual | 2-82 |

Anti-inflammatory Effects

Research has highlighted the compound's potential in treating inflammatory diseases. Its structural characteristics allow it to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory process. The compound’s ability to act as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) suggests its role in reducing inflammation by altering lipid signaling pathways .

Synthesis and Characterization

The synthesis of 1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide involves established organic chemistry techniques, primarily through the reaction of piperidine-4-carboxamide with 6-morpholinopyrimidine-4-carbonyl chloride. Characterization methods such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Study on Cancer Cell Lines

A study evaluating the cytotoxic effects of various pyrimidine derivatives, including this compound, demonstrated significant reductions in cell viability across multiple human cancer cell lines, including breast and colon cancers .

Anti-inflammatory Evaluation

In another study focused on inflammatory models, compounds similar to this compound were shown to significantly decrease pro-inflammatory cytokine levels, indicating a robust anti-inflammatory potential .

Mecanismo De Acción

The mechanism of action of 1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparación Con Compuestos Similares

Pyrimidine-Based Derivatives

Compounds sharing the pyrimidine core but differing in substituents are compared below:

Key Findings :

Piperidine-4-carboxamide Derivatives

Variations in the piperidine-carboxamide scaffold influence target selectivity and potency:

Key Findings :

Actividad Biológica

1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide is a synthetic compound recognized for its potential therapeutic applications, particularly in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and exhibits diverse biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for its development as a pharmaceutical agent.

Chemical Structure and Properties

The compound features a piperidine ring linked to a morpholinopyrimidine moiety, which is significant for its pharmacological properties. The molecular formula is C_{18}H_{22}N_{4}O_{2}, with a molecular weight of approximately 372.2762 g/mol. The presence of functional groups such as carbonyl and amide functionalities enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C_{18}H_{22}N_{4}O_{2} |

| Molecular Weight | 372.2762 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

Synthesis

The synthesis of this compound typically involves the formation of amides from carboxylic acids and amines through various organic reactions. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for purification, ensuring a purity level above 95%. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in crucial signaling pathways. Similar compounds have demonstrated significant inhibitory activity against the PI3K/Akt/mTOR pathway, which is vital for cancer cell survival and proliferation.

Biological Activity

Research indicates that this compound exhibits:

- Anticancer Properties : In vitro studies have shown that the compound can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells.

Q & A

Q. What are the key synthetic steps for preparing 1-(6-Morpholinopyrimidine-4-carbonyl)piperidine-4-carboxamide?

The synthesis typically involves:

- Coupling reactions : A piperidine-4-carboxamide intermediate is reacted with 6-morpholinopyrimidine-4-carbonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., NaOH) to form the target compound .

- Purification : Column chromatography or recrystallization is used to achieve >98% purity, verified via HPLC .

- Critical steps : Protecting group strategies for the piperidine nitrogen and morpholine ring stability during acyl chloride reactions are essential .

Q. How is the compound characterized using spectroscopic methods?

- NMR : H and C NMR identify key signals: piperidine protons (δ 1.5–3.5 ppm), morpholine carbons (δ 45–50 ppm), and pyrimidine carbonyl (δ 165–170 ppm) .

- IR spectroscopy : Peaks at ~1680–1730 cm confirm carbonyl groups (amide and pyrimidine) .

- Elemental analysis : Matches calculated values (e.g., %C, %H, %N within ±0.3%) to verify purity .

Q. What safety protocols are critical during synthesis?

- Handling intermediates : Use fume hoods for volatile solvents (DCM) and wear nitrile gloves to prevent skin contact with morpholine derivatives .

- Waste disposal : Neutralize acidic/basic residues before disposal, following EPA guidelines for amide-containing compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylpiperidine coupling step?

- Catalyst screening : Test palladium or copper catalysts to enhance coupling efficiency .

- Solvent effects : Replace DCM with dimethylformamide (DMF) to improve solubility of intermediates, achieving yields >85% .

- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent side reactions .

Q. How to address contradictions in spectroscopic data during structural validation?

Q. What computational tools predict the compound’s biological activity?

- Molecular docking : Software like AutoDock Vina models interactions with carbonic anhydrase isoforms (e.g., hCA-II) to prioritize analogs for testing .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3.5) to guide lead optimization .

Q. How to design experiments for evaluating enzyme inhibition kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.